[3-(2,6-Dichlorophenyl)-4-isoxazolyl](2-pyridinyl)methanone
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Overview
Description
3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, an isoxazole ring, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone typically involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding isoxazole. This intermediate is then reacted with 2-pyridinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanol
- 3-(2,6-Dichlorophenyl)-4-isoxazolylamine
- 3-(2,6-Dichlorophenyl)-4-isoxazolylcarboxylic acid
Uniqueness
Compared to similar compounds, 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-10-4-3-5-11(17)13(10)14-9(8-21-19-14)15(20)12-6-1-2-7-18-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWTWVXQGPGKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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